2-[(4-Bromophenoxy)sulfonyl]-4,6-dichlorophenyl butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-Bromophenoxy)sulfonyl]-4,6-dichlorophenyl butanoate is an organic compound characterized by the presence of bromine, chlorine, and sulfonyl groups attached to a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Bromophenoxy)sulfonyl]-4,6-dichlorophenyl butanoate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the reaction of 4-bromophenol with chlorosulfonic acid to form 4-bromophenylsulfonyl chloride. This intermediate is then reacted with 4,6-dichlorophenol under basic conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(4-Bromophenoxy)sulfonyl]-4,6-dichlorophenyl butanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The sulfonyl group can undergo oxidation or reduction reactions, leading to different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while oxidation of the sulfonyl group can produce sulfone compounds.
Wissenschaftliche Forschungsanwendungen
2-[(4-Bromophenoxy)sulfonyl]-4,6-dichlorophenyl butanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an inhibitor of certain enzymes or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-[(4-Bromophenoxy)sulfonyl]-4,6-dichlorophenyl butanoate involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. The bromine and chlorine atoms may also contribute to the compound’s binding affinity and specificity for its targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromophenol: Contains a bromine atom attached to a phenol ring.
4,6-Dichlorophenol: Contains two chlorine atoms attached to a phenol ring.
Phenylsulfonyl Chloride: Contains a sulfonyl chloride group attached to a phenyl ring.
Uniqueness
2-[(4-Bromophenoxy)sulfonyl]-4,6-dichlorophenyl butanoate is unique due to the combination of bromine, chlorine, and sulfonyl groups in a single molecule. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
62807-25-4 |
---|---|
Molekularformel |
C16H13BrCl2O5S |
Molekulargewicht |
468.1 g/mol |
IUPAC-Name |
[2-(4-bromophenoxy)sulfonyl-4,6-dichlorophenyl] butanoate |
InChI |
InChI=1S/C16H13BrCl2O5S/c1-2-3-15(20)23-16-13(19)8-11(18)9-14(16)25(21,22)24-12-6-4-10(17)5-7-12/h4-9H,2-3H2,1H3 |
InChI-Schlüssel |
NXDVSSVALOGZSH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(=O)OC1=C(C=C(C=C1Cl)Cl)S(=O)(=O)OC2=CC=C(C=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.